Cas no 21671-00-1 (1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)-)
![1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- structure](https://it.kuujia.com/scimg/cas/21671-00-1x500.png)
21671-00-1 structure
Nome del prodotto:1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)-
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)-
- Shoreic acid
- 1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-me
- 1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R...
- 3-{(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-Hydroxy-2-propanyl) -2-methyltetrahydro-2-furanyl]-7-isopropenyl-6,9a,9b-trimethyldod ecahydro-1H-cyclopenta[a]naphthalen-6-yl}propanoic acid
- Schoellkopf's reagent
- schoreic acid
- Shoric acid
- 20,24-Epoxy-25-hydroxy-3,4-seco-4(28)-dammaren-3-oic acid methyl ester
- [ "Shoric acid" ]
- 21671-00-1
- AKOS032961582
- DTXSID701317938
- A-dammar-4(28)-en-3-oic acid
- CS-0016707
- FS-9570
- HY-N1303
- 3-[(3S, 3aR, 5aR, 6S, 7S, 9aR, 9bR)-3-[(2S, 5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6, 9a, 9b-trimethyl-7-prop-1-en-2-yl-1, 2, 3, 3a, 4, 5, 5a, 7, 8, 9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
- 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
- (24R)-20,24-Epoxy-25-hydroxy-3,4-seco-5
- CHEMBL479139
- 3-((3S,3aR,5aR,6S,7S,9aR,9bR)-3-((2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta(a)naphthalen-6-yl)propanoic acid
- (24R)-20,24-Epoxy-25-hydroxy-3,4-seco-5alpha-dammar-4(28)-en-3-oic acid
- DA-57843
- 3-((3S,3AR,5ar,6R,7S,9ar,9BR)-3-((2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl)-6,9a,9b-trimethyl-7-(prop-1-en-2-yl)-dodecahydro-1H-cyclopenta(a)naphthalen-6-yl)propanoate
- 3-[(3S,3AR,5ar,6R,7S,9ar,9BR)-3-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-(prop-1-en-2-yl)-dodecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate
-
- Inchi: InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,24+,27-,28+,29+,30-/m0/s1
- Chiave InChI: ZKBGKWZSOPPDSD-INPVNEGFSA-N
- Sorrisi: OC(CC[C@@]1([C@H]2CC[C@@H]3[C@@H]([C@]4(O[C@@H](C(C)(C)O)CC4)C)CC[C@@]3(C)[C@]2(C)CC[C@H]1C(C)=C)C)=O
Proprietà calcolate
- Massa esatta: 474.37100
- Massa monoisotopica: 474.37091007g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 34
- Conta legami ruotabili: 6
- Complessità: 834
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 7.3
- Superficie polare topologica: 66.8Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.0±0.1 g/cm3
- Punto di ebollizione: 568.3±45.0 °C at 760 mmHg
- Punto di infiammabilità: 174.3±22.2 °C
- PSA: 66.76000
- LogP: 7.00100
- Pressione di vapore: 0.0±3.5 mmHg at 25°C
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5014-1 mg |
Shoreic acid |
21671-00-1 | 1mg |
¥2275.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5014-5 mg |
Shoreic acid |
21671-00-1 | 98% | 5mg |
¥ 3,090 | 2023-07-10 | |
A2B Chem LLC | AF65921-5mg |
Shoreic acid |
21671-00-1 | 5mg |
$552.00 | 2024-04-20 | ||
TargetMol Chemicals | TN5014-1 mL * 10 mM (in DMSO) |
Shoreic acid |
21671-00-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 | |
TargetMol Chemicals | TN5014-1 ml * 10 mm |
Shoreic acid |
21671-00-1 | 1 ml * 10 mm |
¥ 3190 | 2024-07-19 | ||
TargetMol Chemicals | TN5014-5mg |
Shoreic acid |
21671-00-1 | 5mg |
¥ 3090 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S85010-5mg |
3-{(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-Hydroxy-2-propanyl) -2-methyltetrahydro-2-furanyl]-7-isopropenyl-6,9a,9b-trimethyldod ecahydro-1H-cyclopenta[a]naphthalen-6-yl}propanoic acid |
21671-00-1 | 5mg |
¥4480.0 | 2021-09-07 |
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- Letteratura correlata
-
Ilaria Bonaduce,Marianne Odlyha,Francesca Di Girolamo,Susana Lopez-Aparicio,Terje Gr?ntoft,Maria Perla Colombini Analyst 2013 138 487
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep. 2017 34 90
-
3. Dammarane triterpenes of Trevoa trinervis: structure and absolute stereochemistry of trevoagenins A, B, and CCarmen Betancor,Raimundo Freire,Rosendo Hernández,Ernesto Suárez,Manuel Cortés,Thierry Prangé,Claudine Pascard J. Chem. Soc. Perkin Trans. 1 1983 1119
21671-00-1 (1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)-) Prodotti correlati
- 2308463-67-2(2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohex-4-ynoic acid)
- 2308471-13-6((3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid)
- 2172030-67-8(1-(4-methylphenyl)-1H-pyrazolo3,4-cpyridin-4-amine)
- 1806048-66-7(3-(Difluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-4-methanol)
- 391957-28-1(4-(2-bromo-5-methoxyphenyl)methylpiperidine)
- 1806580-04-0(2-Iodo-3-mercapto-6-(trifluoromethyl)pyridine)
- 1289132-77-9(5-Fluoro-2-iodonicotinaldehyde)
- 2172271-79-1(4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-4-methylpentanoic acid)
- 946241-80-1(methyl 4-(2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamido)benzoate)
- 1807129-35-6(2-Chloromethyl-6-cyano-4-mercaptobenzoic acid)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
